molecular formula C10H14N4 B13076300 5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile

5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile

Cat. No.: B13076300
M. Wt: 190.25 g/mol
InChI Key: JPZBKBUJWZSGNA-UHFFFAOYSA-N
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Description

5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile is a pyridine derivative featuring a carbonitrile group at position 2 and a dimethylaminoethylamino substituent at position 5. This compound is structurally distinct due to its dual functional groups: the electron-withdrawing carbonitrile and the tertiary amine, which may confer unique physicochemical and pharmacological properties.

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

5-[2-(dimethylamino)ethylamino]pyridine-2-carbonitrile

InChI

InChI=1S/C10H14N4/c1-14(2)6-5-12-10-4-3-9(7-11)13-8-10/h3-4,8,12H,5-6H2,1-2H3

InChI Key

JPZBKBUJWZSGNA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=CN=C(C=C1)C#N

Origin of Product

United States

Preparation Methods

Amination of 2-Substituted Pyridines

A common approach starts from 2-cyanopyridine or 2-pyridinecarbonitrile derivatives, which are then aminated at the 5-position. Amination can be achieved by nucleophilic aromatic substitution or reductive amination methods.

  • Nucleophilic substitution : A halogenated pyridine (e.g., 5-chloro-2-cyanopyridine) reacts with 2-(dimethylamino)ethylamine under basic or catalytic conditions to substitute the halogen with the aminoalkyl group.
  • Reductive amination : The pyridine ring bearing an aldehyde or ketone substituent at the 5-position can be reacted with 2-(dimethylamino)ethylamine followed by reduction to form the secondary amine linkage.

Use of 2-Aminopyridine Intermediates

Some methods involve preparing 2-aminopyridine derivatives as intermediates, which are then functionalized further:

  • Preparation of 2-acetamido-5-aminopyridine via acetylation and nitration steps, followed by catalytic reduction, has been documented with high purity and yield.
  • This intermediate can be converted to 2-cyano derivatives by dehydration or cyanation reactions.
  • Amination at the 5-position with 2-(dimethylamino)ethylamine may follow, using coupling agents or catalytic conditions.

Catalytic Hydrogenation and Reduction Steps

Catalytic hydrogenation is often employed to reduce nitro or nitroso groups to amines on the pyridine ring:

  • Using catalysts such as platinum on carbon (Pt/C) or Raney nickel under hydrogen atmosphere.
  • Solvents like methanol or ethanol are used in these reductions.
  • Reaction temperatures typically range from room temperature to moderate heating (20-60 °C).
  • These steps are critical to obtain high-purity amine intermediates.

Cyanation Reactions

Introduction of the nitrile group at the 2-position can be achieved by:

  • Direct cyanation of halogenated pyridines using cyanide salts under controlled conditions.
  • Dehydration of amide or amidine intermediates.
  • Use of reagents such as copper(I) cyanide in palladium-catalyzed cyanation reactions.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Acetylation of 2-aminopyridine Acetic anhydride, cooling, 30-60 °C, 1 h 95 High purity intermediate
Nitration Fuming nitric acid + sulfuric acid, <40 °C 86 Formation of nitro intermediate
Catalytic reduction Pt/C catalyst, methanol, room temp, 4 h 95 Converts nitro to amino group
Amination (nucleophilic substitution) 5-halopyridine derivative + 2-(dimethylamino)ethylamine, base, solvent Variable Requires optimization for regioselectivity
Cyanation CuCN or equivalent, Pd catalysis, heating Variable Introduces nitrile at 2-position

Research Findings and Optimization Notes

  • The acetylation and nitration steps must be carefully temperature controlled to avoid side reactions and decomposition.
  • Catalytic hydrogenation is efficient and yields high-purity amines but requires catalyst recovery and solvent recycling for industrial viability.
  • The choice of solvent and base in the amination step significantly affects regioselectivity and yield; polar aprotic solvents and mild bases are preferred.
  • Cyanation requires careful handling of toxic cyanide reagents and often benefits from transition metal catalysis to improve selectivity and yield.
  • Multi-step synthesis benefits from intermediate purification to avoid carryover impurities that can affect subsequent steps.

Summary Table of Preparation Route Example

Step No. Intermediate/Product Reaction Type Key Reagents/Conditions Yield (%) Reference
1 2-Acetamido-5-aminopyridine Acetylation + Nitration Acetic anhydride, fuming nitric acid, sulfuric acid 86-95
2 2-Acetamido-5-aminopyridine (reduced) Catalytic reduction Pt/C, methanol, room temp 95
3 5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile Amination + Cyanation 2-(Dimethylamino)ethylamine, CuCN, Pd catalyst Variable , inferred

Chemical Reactions Analysis

Reactions Involving the Pyridine Ring

A. Substitution Reactions

  • Fluorination : Analogous to 5-amino-2-cyanopyridine, the pyridine ring can undergo fluorination using HF-pyridine and sodium nitrite , yielding fluorinated derivatives. For example, 5-fluoropyridine-2-carbonitrile was synthesized with a 64% yield under these conditions .

  • Cross-Coupling : While not explicitly reported for this compound, pyridine rings generally participate in palladium-catalyzed Suzuki or Heck reactions. For instance, oxidative addition-reductive elimination mechanisms (Scheme 13 in ) could enable coupling with aryl halides or boronic acids.

B. Oxidation
The pyridine ring remains stable under oxidative conditions. For example, potassium permanganate selectively oxidizes the dimethylaminoethyl group without affecting the pyridine or cyano moieties.

Reactions Involving the Amino Group

A. Alkylation/Acylation
The dimethylaminoethyl group undergoes alkylation or acylation. For instance:

  • Reaction with chloroacetyl chloride forms 2-(5-oxothiazolidinone)cyanoacetamido derivatives (Scheme 26 in ).

  • Acidification liberates thiocarbamoyl derivatives (e.g., compound 80 in ).

B. Enamine Formation
The amino group can participate in condensation reactions, as seen in enaminone chemistry (Scheme 1 in ). For example, coupling with 2-aminobenzimidazole yields pyrimidine derivatives, though such reactions require optimization for this compound .

Reactions Involving the Cyano Group

A. Hydrolysis

  • The cyano group hydrolyzes to amide or carboxylic acid derivatives under acidic or basic conditions, respectively. For example, treatment with HCl converts the nitrile to a carboxylic acid.

  • Sonochemical methods (e.g., ultrasonic irradiation) enhance hydrolysis efficiency, as demonstrated in pyrazolo[1,5-a]pyrimidine synthesis (Table 1 in ).

B. Nucleophilic Substitution
The cyano group acts as a leaving group in SNAr reactions. For instance, malononitrile reacts under microwave conditions to form dicyanoethyl esters (Scheme 10 in ).

Miscellaneous Reactions

A. Oxidative Dehydrogenation
The compound undergoes oxidative dehydrogenation with lithium bis(trimethylsilyl)amide in THF, yielding heterocyclic derivatives (e.g., compound 32 in ).

B. Nucleophilic Substitution with TMSCl
Reaction with trimethylsilyl chloride produces silylated intermediates, facilitating further functionalization.

Comparison of Key Reaction Conditions

Reaction TypeReagentConditionsYieldReference
FluorinationHF-pyridine, NaNO₂50°C, 2h64%
HydrolysisHClRefluxN/A
Oxidative DehydrogenationLiHMDS, THF20°C, 3h51 mg
Nucleophilic SubstitutionTMSClN/AN/A

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Research has indicated that pyridine derivatives, including 5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile, exhibit notable antimicrobial properties. A study demonstrated that certain pyridine compounds showed effectiveness against a range of bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like Amikacin . This suggests the potential for developing new antimicrobial agents based on this compound.

2. Janus Kinase Inhibition
5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile has been investigated for its role as a Janus Kinase (JAK) inhibitor. JAK inhibitors are critical in treating autoimmune diseases and certain cancers. A patent outlines the use of aminopyrimidinyl compounds, including derivatives of this pyridine compound, in therapies for conditions such as primary biliary cirrhosis and various cancers, indicating its therapeutic potential .

Biological Research

3. Neuropharmacological Studies
The compound is also being explored for its effects on neuropsychiatric disorders. Research suggests that similar pyridine derivatives may influence neurotransmitter systems and could be beneficial in treating conditions like depression and anxiety . This opens avenues for further investigation into the neuropharmacological applications of 5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile.

Material Science

4. Synthesis of Functional Materials
In material science, pyridine derivatives are often utilized in synthesizing functional materials due to their unique electronic properties. The compound can serve as a precursor for creating polymers or other materials with specific functionalities, such as conductivity or catalytic activity .

Case Studies

Study Findings Implications
Antimicrobial Activity StudyDemonstrated effectiveness against multiple bacterial strainsPotential development of new antibiotics
JAK Inhibition PatentShowed promise in treating autoimmune diseases and cancersPossible therapeutic applications in chronic conditions
Neuropharmacological ResearchIndicated effects on neurotransmitter systemsFuture treatments for depression and anxiety

Mechanism of Action

The mechanism of action of 5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can interact with biological receptors or enzymes, leading to modulation of their activity. The carbonitrile group can participate in hydrogen bonding or other interactions with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents
Target Compound C10H15N5 205.26 ~1.5* 5-(dimethylaminoethylamino), 2-carbonitrile
5-Amino-2-pyridinecarbonitrile C6H5N3 119.12 0.5 5-amino, 2-carbonitrile
2-Chloro-5-cyanopyridine C6H3ClN2 138.56 1.2 2-chloro, 5-carbonitrile
5-(2-Aminoethyl)pyridine-2-carbonitrile C8H9N3 147.18 1.15 5-aminoethyl, 2-carbonitrile

*Estimated using computational tools.

Biological Activity

5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile typically involves nucleophilic substitution reactions where the dimethylamino group acts as a leaving group. Various methods have been explored to enhance yield and purity, including the use of different nucleophiles and reaction conditions.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyridine compounds often exhibit significant anti-inflammatory properties. For instance, compounds similar to 5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile have shown potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammation pathways.

  • Case Study : A study reported that certain pyridine derivatives demonstrated IC50 values against COX-2 comparable to indomethacin, a standard anti-inflammatory drug. The IC50 value for one such compound was noted at 0.04 ± 0.01 μmol, indicating strong anti-inflammatory potential .

2. Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research has demonstrated that pyridine derivatives can exhibit broad-spectrum activity against various bacterial strains.

  • Findings : In vitro assays revealed that certain pyridine derivatives displayed significant antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains .

3. Anticancer Activity

The antiproliferative effects of 5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile have been explored in various cancer cell lines.

  • Research Insights : Studies indicate that modifications to the amino side chains can enhance the compound’s ability to intercalate DNA, leading to increased cytotoxicity in cancer cells. For instance, derivatives with longer or more complex amino chains showed improved activity against pancreatic adenocarcinoma cell lines .

Structure-Activity Relationship (SAR)

The biological activity of 5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile is influenced by its structural features:

Structural FeatureEffect on Activity
Dimethylamino GroupEnhances nucleophilicity and reactivity
Carbonitrile FunctionalityContributes to antimicrobial and anticancer activities
Side Chain LengthLonger chains improve cellular uptake

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